Cas no 1216558-12-1 (2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride)

2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride
- 2-(4-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
- 2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
- 2-(4-fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- AKOS026685426
- F5461-0025
- 1216558-12-1
-
- インチ: 1S/C17H20FN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-4-2-14(18)3-5-15;/h2-5,12H,6-11H2,1H3;1H
- InChIKey: NWQBXEFTFBLDKD-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C=C(C)N=C1CN1CCN(C(COC2C=CC(=CC=2)F)=O)CC1
計算された属性
- せいみつぶんしりょう: 385.1027040g/mol
- どういたいしつりょう: 385.1027040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.9Ų
2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5461-0025-5mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-10mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-20mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-2μmol |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-4mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5461-0025-5μmol |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-20μmol |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-30mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-25mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5461-0025-3mg |
2-(4-fluorophenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride |
1216558-12-1 | 3mg |
$94.5 | 2023-09-10 |
2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochlorideに関する追加情報
2-(4-Fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride
The compound 2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride (CAS No. 1216558-12-1) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research. This compound belongs to the class of heterocyclic compounds, incorporating a piperazine ring, a thiazole moiety, and a fluoro-substituted phenoxy group. The integration of these structural elements contributes to its unique pharmacological properties, making it a promising candidate for drug development.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets in a highly specific manner. The piperazine ring, a six-membered amine-containing structure, is particularly noted for its role in enhancing the bioavailability and stability of drug molecules. In this compound, the piperazine ring is further substituted with a 4-methylthiazolylmethyl group, which introduces additional electronic and steric effects that can modulate the compound's binding affinity to target proteins.
The phenoxy group attached to the molecule plays a critical role in determining its pharmacokinetic properties. The presence of a fluorine atom at the para position of the phenyl ring not only increases the lipophilicity of the molecule but also enhances its metabolic stability. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic profiles, as it can influence both absorption and elimination processes.
One of the most intriguing aspects of this compound is its potential as a modulator of kinase activity. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, suggesting its potential as a therapeutic agent in oncology and immunology.
Moreover, the hydrochloride salt form of this compound ensures optimal solubility and bioavailability, which are critical factors for successful drug delivery. The conversion of free base compounds into their salt forms is a common practice in pharmaceutical development to enhance pharmacokinetic properties while maintaining chemical stability.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the thiazole moiety interacts favorably with key residues in the active site of target kinases, providing insights into its mechanism of action. Such findings underscore the importance of rational drug design in optimizing lead compounds for therapeutic applications.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields and purity levels. This highlights the growing trend toward green chemistry practices in modern pharmaceutical research.
The development of this compound also aligns with current trends in personalized medicine. By targeting specific kinase pathways, it has the potential to address unmet medical needs in conditions where conventional therapies have limited efficacy. Clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors.
In conclusion, 2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride represents a cutting-edge advancement in medicinal chemistry. Its unique structural features, combined with promising preclinical data, position it as a strong candidate for future therapeutic applications. As research continues to unfold, this compound may pave the way for innovative treatments across various disease areas.
1216558-12-1 (2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride) 関連製品
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